molecular formula C15H13NO2 B293262 3-hydroxy-2-methyl-3-phenyl-1-isoindolinone

3-hydroxy-2-methyl-3-phenyl-1-isoindolinone

Cat. No.: B293262
M. Wt: 239.27 g/mol
InChI Key: MCPPHIBLBWYFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-2-methyl-3-phenyl-1-isoindolinone is a complex organic compound belonging to the class of isoindolones Isoindolones are heterocyclic compounds containing a fused ring system with nitrogen This particular compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to the isoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-methyl-3-phenyl-1-isoindolinone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzaldehyde with an amine in the presence of a catalyst can lead to the formation of the isoindolone ring system. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-methyl-3-phenyl-1-isoindolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives .

Scientific Research Applications

3-hydroxy-2-methyl-3-phenyl-1-isoindolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methyl-3-phenyl-1-isoindolinone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2-methyl-1-phenyl-1-propanone
  • 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one

Uniqueness

3-hydroxy-2-methyl-3-phenyl-1-isoindolinone is unique due to its specific substitution pattern on the isoindolone coreCompared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial contexts .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-hydroxy-2-methyl-3-phenylisoindol-1-one

InChI

InChI=1S/C15H13NO2/c1-16-14(17)12-9-5-6-10-13(12)15(16,18)11-7-3-2-4-8-11/h2-10,18H,1H3

InChI Key

MCPPHIBLBWYFKF-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O

Origin of Product

United States

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